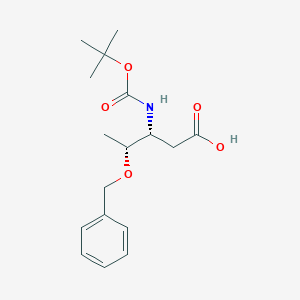

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZBABHQLFFCHH-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301117590 | |

| Record name | 2,3,5-Trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-O-(phenylmethyl)-D-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254101-11-6 | |

| Record name | 2,3,5-Trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-O-(phenylmethyl)-D-threo-pentonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254101-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-O-(phenylmethyl)-D-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a valuable chiral building block in the development of novel therapeutics. This compound, a derivative of threonine, incorporates key protecting groups that allow for its versatile use in complex multi-step syntheses.

Synthetic Strategy Overview

The synthesis of this compound involves a strategic sequence of protection and modification of a chiral starting material. A common and effective approach begins with a commercially available and enantiomerically pure threonine derivative. The key transformations include:

-

Protection of the Amino Group: The amino functionality is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions of the nucleophilic amine in subsequent steps.

-

Protection of the Hydroxyl Group: The secondary alcohol is protected as a benzyl ether. The benzyl group is robust under a variety of reaction conditions and can be selectively removed later in a synthetic sequence.

-

Modification of the Carboxylic Acid: The carboxylic acid moiety of the starting material is elongated to achieve the desired pentanoic acid structure.

This multi-step process requires careful control of stereochemistry to ensure the final product retains the desired (3R,4R) configuration.

Experimental Protocols

Materials and Methods

| Reagent/Material | Grade | Supplier (Example) |

| (3R,4R)-3-amino-4-hydroxypentanoic acid methyl ester | ≥98% enantiomeric purity | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc)₂O | Reagent grade | Acros Organics |

| Sodium bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore |

| Benzyl bromide (BnBr) | 98% | Alfa Aesar |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Lithium hydroxide (LiOH) | Monohydrate, ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | ACS reagent | VWR Chemicals |

| Ethyl acetate (EtOAc) | ACS reagent | Fisher Scientific |

| Hexanes | ACS reagent | Fisher Scientific |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Step-by-Step Synthesis

Step 1: N-Boc Protection

-

Reaction Setup: In a round-bottom flask, dissolve (3R,4R)-3-amino-4-hydroxypentanoic acid methyl ester (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Reagent Addition: Add sodium bicarbonate (2.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane to the reaction mixture with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Extract the aqueous residue with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-Boc protected intermediate.

Step 2: O-Benzylation

-

Reaction Setup: Dissolve the crude product from Step 1 (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Base Addition: Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

-

Benzyl Bromide Addition: Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure O-benzyl, N-Boc protected methyl ester.

Step 3: Saponification

-

Reaction Setup: Dissolve the purified product from Step 2 (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Base Addition: Add lithium hydroxide monohydrate (1.5 eq.) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the mixture in vacuo to remove the methanol. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH ~3 with 1 M HCl. Extract the product with ethyl acetate (3 x).

-

Final Steps: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes hypothetical, yet expected, quantitative data for the synthesis. Actual results may vary based on specific reaction conditions and scale.

| Step | Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |

| 1. N-Boc Protection | (3R,4R)-3-amino-4-hydroxypentanoic acid methyl ester | N-Boc-(3R,4R)-3-amino-4-hydroxypentanoic acid methyl ester | (Boc)₂O, NaHCO₃ | Dioxane/Water | 12-16 | 90-95 |

| 2. O-Benzylation | N-Boc-(3R,4R)-3-amino-4-hydroxypentanoic acid methyl ester | N-Boc-(3R,4R)-4-(benzyloxy)-3-aminopentanoic acid methyl ester | NaH, BnBr | THF | 16-24 | 75-85 |

| 3. Saponification | N-Boc-(3R,4R)-4-(benzyloxy)-3-aminopentanoic acid methyl ester | This compound | LiOH·H₂O | MeOH/Water | 4-6 | 90-98 |

Visualizations

Synthetic Pathway

Stereoselective Synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid. This chiral building block is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of complex molecules where precise control of stereochemistry is paramount. The presented strategy leverages a substrate-controlled diastereoselective aldol reaction, employing a chiral auxiliary to establish the desired (3R,4R) stereochemistry, followed by a series of protecting group manipulations and a final selective oxidation.

Synthetic Strategy Overview

The stereoselective synthesis of the target molecule is predicated on a multi-step sequence commencing with an Evans syn-aldol reaction. This powerful transformation allows for the predictable and highly diastereoselective formation of the C3-C4 bond, thereby installing the requisite (3R,4R) stereochemistry. Subsequent steps involve the reductive removal of the chiral auxiliary to unmask a primary alcohol, selective protection of the newly formed amino group, benzylation of the secondary alcohol, and a final chemoselective oxidation to afford the desired carboxylic acid.

Caption: Proposed synthetic workflow for the target molecule.

Data Presentation

The following tables summarize representative quantitative data for the key transformations in the synthetic sequence. Yields and diastereoselectivities are based on literature precedents for analogous reactions and may vary depending on the specific substrate and reaction conditions.

Table 1: Evans syn-Aldol Reaction

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Acetaldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 | ~75-85 |

| Isobutyraldehyde | (R)-4-benzyl-2-oxazolidinone | >95:5 | ~80-90 |

| Benzaldehyde | (S)-4-benzyl-2-oxazolidinone | >98:2 | ~85-95 |

Table 2: Protecting Group Manipulations and Oxidation

| Step | Transformation | Reagents | Typical Yield (%) |

| 3 | Reductive Auxiliary Removal | LiBH₄, THF | 80-90 |

| 4 | N-Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | >95 |

| 5 | Benzylation | BnBr, NaH, THF | 70-85 |

| 6 | Oxidation | TEMPO, NaOCl, NaHCO₃ | 85-95 |

Experimental Protocols

Protocol 1: N-Acylation of Chiral Oxazolidinone

This protocol describes the preparation of the N-propionyl oxazolidinone, the substrate for the key aldol reaction.

-

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M in hexanes, 1.05 eq)

-

Propionyl chloride (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the chiral oxazolidinone and dissolve in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Add propionyl chloride dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Diastereoselective Evans syn-Aldol Reaction

This protocol details the boron-mediated aldol reaction to establish the (3R,4R) stereocenters.[1][2][3]

-

Materials:

-

N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

-

Diisopropylethylamine (DIPEA, 1.2 eq)

-

Acetaldehyde (1.5 eq)

-

Phosphate buffer (pH 7)

-

Methanol

-

30% Hydrogen peroxide solution

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and dissolve in anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the boron enolate.

-

Cool the solution back to -78 °C and add acetaldehyde dropwise.

-

Stir the reaction at -78 °C for 30 minutes, then at 0 °C for 1-2 hours.

-

Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the corresponding amino alcohol.

-

Materials:

-

Aldol adduct (from Protocol 2, 1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium borohydride (LiBH₄, 2.0 eq)

-

Saturated aqueous sodium potassium tartrate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the aldol adduct in anhydrous THF in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add LiBH₄ portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium potassium tartrate solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude amino alcohol is often used in the next step without further purification. The chiral auxiliary can be recovered from the organic layer.

-

Protocol 4: N-Boc Protection of the Amino Alcohol

This protocol details the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.[4]

-

Materials:

-

Crude amino alcohol (from Protocol 3, 1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N, 1.5 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the crude amino alcohol in CH₂Cl₂ in a round-bottom flask.

-

Add triethylamine, followed by di-tert-butyl dicarbonate.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Protocol 5: Benzylation of the Secondary Alcohol

This protocol describes the formation of the benzyl ether.

-

Materials:

-

N-Boc protected amino diol (from Protocol 4, 1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Benzyl bromide (BnBr, 1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-Boc protected amino diol and dissolve in anhydrous THF.

-

Cool the solution to 0 °C.

-

Carefully add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Protocol 6: Oxidation of the Primary Alcohol to the Carboxylic Acid

This final protocol describes the selective oxidation of the primary alcohol to the target carboxylic acid.[5][6]

-

Materials:

-

Protected amino alcohol (from Protocol 5, 1.0 eq)

-

Acetonitrile

-

Phosphate buffer (pH 6.7)

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq)

-

Sodium chlorite (NaClO₂, 3.0 eq)

-

Sodium hypochlorite (NaOCl, 0.05 eq, aqueous solution)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the protected amino alcohol in a mixture of acetonitrile and phosphate buffer.

-

Add TEMPO to the solution.

-

In a separate flask, prepare a solution of sodium chlorite and a small amount of sodium hypochlorite in water.

-

Slowly add the oxidant solution to the substrate solution, maintaining the temperature below 35 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Acidify the aqueous layer to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

-

Signaling Pathways and Logical Relationships

The stereochemical outcome of the key Evans aldol reaction is dictated by the formation of a specific six-membered chair-like transition state. The chiral auxiliary effectively blocks one face of the enolate, directing the incoming aldehyde to the opposite face, thus ensuring high diastereoselectivity.

Caption: Control of stereochemistry in the Evans aldol reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid chemical properties

An In-depth Technical Guide on (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable synthetic intermediate, primarily utilized in the fields of peptide synthesis and drug discovery.[1] As a derivative of the amino acid threonine, its stereochemically defined structure makes it a critical building block for creating complex peptides and other biologically active molecules where precise three-dimensional arrangement is essential.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the benzyl (Bzl) ether protecting the hydroxyl group allows for orthogonal synthesis strategies, a cornerstone of modern peptide chemistry.

Core Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic protocols. The available data is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (3R,4R)-4-(Benzyloxy)-3-{[(2-methylpropan-2-yl)oxy]carbonylamino}pentanoic acid | N/A |

| CAS Number | 254101-11-6 | [2] |

| Molecular Formula | C₁₇H₂₅NO₅ | [1] |

| Molecular Weight | 335.39 g/mol | [1] |

| Appearance | Viscous Liquid, Light yellow to yellow | [2] |

| Storage Conditions | Store at -20°C for long-term (3 years), 4°C for short-term (2 years). In solvent, -80°C for 6 months, -20°C for 1 month. | [2] |

Application in Peptide Synthesis

The primary application of this compound is as a protected amino acid derivative in Solid-Phase Peptide Synthesis (SPPS). The Boc and benzyl protecting groups are key to its utility. In Boc-based SPPS, the Boc group provides temporary protection of the N-terminus and can be removed with mild acid, while the benzyl group offers more robust protection of the side chain, requiring stronger acidic conditions for cleavage. This differential stability is fundamental to the stepwise assembly of peptide chains.

Below is a generalized workflow illustrating the use of such a protected amino acid in SPPS.

Experimental Protocols

Generalized Synthetic Strategy

The synthesis of protected amino acids like the title compound is a multi-step process requiring careful control of reaction conditions to ensure the desired stereochemistry is maintained. Below is a conceptual outline.

Note on Methodologies: The specific reagents and conditions for each step would need to be optimized. For example, the protection of the amino group is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The benzylation of the hydroxyl group could be achieved using benzyl bromide and a suitable base, such as sodium hydride. The final pentanoic acid structure suggests that the synthesis might start from a different precursor or involve chain extension reactions. Without a specific published procedure, this remains a generalized representation.

Conclusion

This compound is a specialized chemical entity whose value lies in its carefully protected functional groups and defined stereochemistry. For researchers in drug development and peptide synthesis, it serves as a crucial component for the construction of complex molecular architectures. While detailed experimental data and synthesis protocols are not widely disseminated, its structural similarity to other protected threonine derivatives provides a strong basis for its effective application in established synthetic workflows like SPPS.

References

Technical Guide: Physicochemical Properties of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a chiral building block with significant potential in synthetic organic chemistry and medicinal chemistry. As a derivative of threonine, its defined stereochemistry and orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyl (Bzl) group—make it a valuable intermediate for the synthesis of complex molecules, including peptides, peptidomimetics, and other biologically active compounds. A thorough understanding of its physical and chemical properties is essential for its effective handling, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its physicochemical characterization.

Core Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are based on experimental data from commercial suppliers, others are calculated values and should be considered as estimates.

| Property | Value | Source |

| IUPAC Name | (3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylmethoxy)pentanoic acid | N/A |

| CAS Number | 254101-11-6 | [1] |

| Molecular Formula | C₁₇H₂₅NO₅ | [1] |

| Molecular Weight | 323.38 g/mol | [1] |

| Appearance | Light yellow to yellow viscous liquid | [1] |

| Density | 1.135 g/cm³ | [1] |

| Boiling Point | 485.4 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 247.4 °C (Predicted) | [1] |

| Solubility | Soluble in DMSO | N/A |

| logP (Octanol/Water) | 3.35 (Predicted) | [1] |

| Index of Refraction | 1.516 (Predicted) | [1] |

| Vapor Pressure | 3.1E-10 mmHg at 25°C (Predicted) | [1] |

| Stereochemistry | Defined as (3R,4R) | [1] |

Experimental Protocols

Detailed experimental data for the characterization of this compound is not widely available in peer-reviewed literature. Therefore, the following sections describe standardized, best-practice protocols for the determination of its key physical properties.

Determination of Melting Point

Objective: To determine the temperature at which the compound transitions from a solid to a liquid state. Given its appearance as a viscous liquid, this protocol would confirm if the melting point is at or below room temperature.

Methodology:

-

Sample Preparation: Place a small amount of the viscous liquid sample into a capillary tube. If the substance is amorphous, cooling it to induce solidification may be necessary.

-

Instrumentation: Utilize a calibrated digital melting point apparatus.

-

Procedure:

-

Place the capillary tube in the apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

-

Reporting: The melting point should be reported as a range.

Determination of Specific Optical Rotation

Objective: To measure the extent to which the chiral compound rotates plane-polarized light, confirming its enantiomeric purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of the compound (e.g., 100 mg).

-

Dissolve the sample in a known volume (e.g., 10 mL) of a suitable solvent (e.g., methanol or chloroform) in a volumetric flask. The concentration (c) is expressed in g/100 mL.

-

-

Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

-

Procedure:

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution.

-

Measure the observed angle of rotation (α).

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{α}{l \times c} where T is the temperature in degrees Celsius.

-

Reporting: Report the specific rotation with the temperature, wavelength, concentration, and solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound and confirm the presence of key functional groups.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum.

-

Expected Signals: A characteristic singlet for the nine equivalent protons of the Boc group around 1.4 ppm, signals for the methyl and methine protons of the pentanoic acid backbone, methylene protons of the benzyl group, and aromatic protons of the phenyl ring.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Expected Signals: Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the pentanoic acid backbone and the benzyl group.

-

-

Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, typically using electrospray ionization (ESI).

-

Procedure:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

-

Analysis:

-

In positive ion mode, look for the protonated molecule [M+H]⁺ and adducts such as [M+Na]⁺.

-

In negative ion mode, look for the deprotonated molecule [M-H]⁻.

-

The exact mass should be compared to the theoretical mass of the molecular formula C₁₇H₂₅NO₅.

-

Visualization of Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical characterization of a synthetic chemical compound like this compound.

References

Structure Elucidation of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the analytical methodologies required for the comprehensive structure elucidation of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid. This compound is a protected derivative of threonine, a key chiral building block in synthetic organic chemistry, particularly in the development of peptide-based therapeutics and complex molecules.[1][2][3][4] This document outlines the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to confirm the compound's molecular formula, functional groups, connectivity, and stereochemistry. Detailed experimental protocols and data interpretation guidelines are provided for each technique.

Physicochemical Properties

The initial step in structure elucidation involves confirming the fundamental properties of the molecule. This compound is a white to off-white solid. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-(benzyloxy)pentanoic acid |

| CAS Number | 254101-11-6 |

| Molecular Formula | C₁₇H₂₅NO₅ |

| Molecular Weight | 323.39 g/mol |

| Appearance | Light yellow to yellow viscous liquid |

Spectroscopic Data Analysis & Interpretation

Spectroscopic analysis is the core of structure elucidation. The following sections detail the expected data from key analytical techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and allows for the clear identification of the molecular ion.[5][6][7]

Expected Molecular Ions: The high-resolution mass spectrum should confirm the molecular formula C₁₇H₂₅NO₅.

| Ion | Calculated m/z |

| [M+H]⁺ | 324.1805 |

| [M+Na]⁺ | 346.1625 |

| [M-H]⁻ | 322.1659 |

Fragmentation Pattern: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can provide structural information. Key expected fragments arise from the loss of the protecting groups.

| Fragmentation | Description |

| Loss of Boc group | A neutral loss of C₅H₈O₂ (100.05 Da) or C₄H₈ (56.06 Da, isobutylene) is a characteristic fragmentation for Boc-protected amines. |

| Loss of Benzyl group | Cleavage of the benzyl ether can result in the loss of a benzyl radical (C₇H₇•, 91.05 Da). |

| Loss of Carboxylic Acid | Decarboxylation can lead to the loss of CO₂ (44.01 Da). |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by several distinct absorption bands.[8][9][10]

| Wavenumber (cm⁻¹) | Functional Group | Description of Band |

| 3300–2500 | O–H (Carboxylic Acid) | Very broad, strong band due to hydrogen bonding.[8][9] |

| ~3350 | N–H (Amide) | Moderate, sharp peak. |

| 3000–2850 | C–H (Aliphatic) | Multiple sharp, medium-to-strong peaks. |

| ~1710 | C=O (Carboxylic Acid) | Strong, sharp peak.[9][10] |

| ~1695 | C=O (Carbamate) | Strong, sharp peak, characteristic of the Boc protecting group. |

| 1320–1210 | C–O (Carboxylic Acid) | Strong stretching vibration.[8] |

| ~1160 | C–O (Ether & Carbamate) | Strong stretching vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry through analysis of chemical shifts, coupling constants, and 2D correlations.[11][12][13] The following data are predicted for a sample dissolved in Chloroform-d (CDCl₃).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | H -OOC- |

| 7.38 - 7.25 | m | 5H | Ar-H |

| ~5.15 | d | 1H | NH |

| 4.55 | s | 2H | Ph-CH₂ -O |

| ~4.20 | m | 1H | CH -NHBoc |

| ~3.95 | m | 1H | CH -OBn |

| 2.65 | m | 2H | CH₂ -COOH |

| 1.44 | s | 9H | -C(CH₃ )₃ |

| 1.21 | d | 3H | CH₃ -CH |

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~176.5 | C OOH |

| ~156.0 | NHC =O |

| ~137.8 | Ar-C (quaternary) |

| 128.6 - 127.9 | Ar-C H |

| ~80.0 | -C (CH₃)₃ |

| ~75.5 | C H-OBn |

| ~71.8 | Ph-C H₂-O |

| ~54.5 | C H-NHBoc |

| ~38.0 | C H₂-COOH |

| ~28.4 | -C(C H₃)₃ |

| ~15.2 | C H₃-CH |

2D NMR Correlations:

-

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, between the NH and the CH -NHBoc, and between the CH -OBn and both the CH -NHBoc and the CH₃ -CH protons, confirming the pentanoic acid backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the assignments in the ¹H and ¹³C tables.

Structure Elucidation Workflow

The logical flow for elucidating the structure of a novel or synthesized compound involves a systematic integration of data from multiple analytical techniques. The following diagram illustrates this workflow.

Caption: Figure 1. Workflow for Structure Elucidation.

Detailed Experimental Protocols

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.[14] Further dilute this solution to a final concentration of approximately 10 µg/mL using a 1:1 mixture of acetonitrile and water, with 0.1% formic acid to promote protonation for positive ion mode.[14][15]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

Data Acquisition:

-

Ionization Mode: ESI, run in both positive and negative modes.

-

Capillary Voltage: ~3.5 kV.

-

Mass Range: Scan from m/z 100 to 500.

-

Source Temperature: Set to 120 °C.

-

Data Analysis: Process the resulting spectra to identify the exact mass of the molecular ions and compare them to the calculated values for C₁₇H₂₅NO₅.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent disk using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.[16]

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Background: Collect a background spectrum of the empty sample compartment or the clean KBr pellet/ATR crystal.

-

Sample Scan: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Resolution: Set the resolution to 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the characteristic absorption peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[11][17]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

2D NMR (COSY & HSQC): Run standard gradient-selected COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.

-

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

-

Conclusion

The structural elucidation of this compound is achieved through a coordinated application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Mass spectrometry confirms the elemental composition, while IR spectroscopy identifies the key carboxylic acid, carbamate, and ether functional groups. 1D and 2D NMR spectroscopy provide the definitive connectivity of the carbon-hydrogen framework. Together, these techniques allow for the unambiguous confirmation of the compound's structure, which is essential for its application in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (3R,4R)-4-(benzyloxy)-3-tert-butoxycarbonyl)amino)pentanoic acid | Assays from Labm [assay.labm.com]

- 4. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 12. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. elementlabsolutions.com [elementlabsolutions.com]

- 16. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 17. nmr-bio.com [nmr-bio.com]

Starting materials for (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. This document outlines the key starting materials, detailed experimental procedures, and expected quantitative data based on established synthetic methodologies.

Introduction

This compound is a valuable building block in the synthesis of complex molecules, including peptidomimetics and therapeutic agents. Its structure, derived from the amino acid threonine, incorporates both a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (Bn) ether protecting the hydroxyl group, allowing for selective deprotection and further functionalization. The stereochemistry at the C3 and C4 positions is crucial for its biological activity and its utility as a chiral synthon.

The synthesis of this target molecule typically originates from the chiral pool, utilizing readily available and enantiomerically pure starting materials like L-threonine. A common and effective strategy for the one-carbon homologation of α-amino acids to their corresponding β-amino acids is the Arndt-Eistert synthesis. This method involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile to yield the desired homologous acid.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence starting from L-threonine. The key transformations involve the protection of the amino and hydroxyl groups, followed by a chain extension of the carboxylic acid moiety.

Caption: Synthetic pathway from L-Threonine.

Starting Materials

The primary starting material for this synthetic route is L-threonine, an inexpensive and readily available chiral amino acid. Other key reagents and their typical purities are listed below.

| Starting Material/Reagent | Supplier | Purity |

| L-Threonine | Sigma-Aldrich | ≥98% |

| Thionyl chloride | Acros Organics | 99% |

| Methanol | Fisher Scientific | ACS Grade |

| Di-tert-butyl dicarbonate (Boc)₂O | TCI | >97% |

| Sodium bicarbonate | EMD Millipore | ACS Grade |

| Benzyl bromide | Alfa Aesar | 99% |

| Sodium hydride | Oakwood Chemical | 60% dispersion in mineral oil |

| Lithium hydroxide | Strem Chemicals | 98% |

| Oxalyl chloride | Combi-Blocks | 98% |

| Diazomethane | Generated in situ | N/A |

| Silver benzoate | Strem Chemicals | 98% |

Experimental Protocols

The following protocols are adapted from established procedures for the protection of amino acids and the Arndt-Eistert homologation.

Synthesis of N-Boc-O-benzyl-L-threonine

Step 1: Esterification of L-Threonine

To a suspension of L-threonine (1 eq.) in methanol, cooled to 0 °C, is added thionyl chloride (1.2 eq.) dropwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield L-threonine methyl ester hydrochloride as a white solid.

Step 2: N-Boc Protection

L-threonine methyl ester hydrochloride (1 eq.) is dissolved in a 1:1 mixture of dioxane and water. Sodium bicarbonate (2.5 eq.) is added, followed by di-tert-butyl dicarbonate (1.1 eq.). The mixture is stirred at room temperature for 12 hours. The reaction mixture is then concentrated, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-threonine methyl ester.

Step 3: O-Benzylation

To a solution of N-Boc-L-threonine methyl ester (1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.2 eq.) portionwise. After stirring for 30 minutes, benzyl bromide (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-Boc-O-benzyl-L-threonine methyl ester.

Step 4: Hydrolysis

N-Boc-O-benzyl-L-threonine methyl ester (1 eq.) is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (1.5 eq.) is added, and the mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-O-benzyl-L-threonine as a white solid.

Arndt-Eistert Homologation

Caption: Arndt-Eistert Homologation Workflow.

Step 5: Acid Chloride Formation

To a solution of N-Boc-O-benzyl-L-threonine (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq.). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 6: Diazoketone Formation

The crude acid chloride is dissolved in anhydrous diethyl ether and cooled to 0 °C. A freshly prepared ethereal solution of diazomethane (2.5 eq.) is added slowly until a persistent yellow color is observed. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to stand at room temperature for 2 hours. Excess diazomethane is quenched by the careful addition of acetic acid. The ethereal solution is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diazoketone.

Step 7: Wolff Rearrangement and Hydrolysis

The crude diazoketone is dissolved in a 10:1 mixture of 1,4-dioxane and water. To this solution is added silver benzoate (0.1 eq.). The mixture is stirred at room temperature and protected from light for 12 hours. The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with 1 M HCl and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford this compound.

Quantitative Data

The following table summarizes the expected yields for each synthetic step. These values are based on literature precedents for similar transformations.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Esterification | L-Threonine | L-Threonine methyl ester hydrochloride | 95-99 |

| 2 | N-Boc Protection | L-Threonine methyl ester hydrochloride | N-Boc-L-threonine methyl ester | 90-95 |

| 3 | O-Benzylation | N-Boc-L-threonine methyl ester | N-Boc-O-benzyl-L-threonine methyl ester | 80-90 |

| 4 | Hydrolysis | N-Boc-O-benzyl-L-threonine methyl ester | N-Boc-O-benzyl-L-threonine | 90-98 |

| 5-7 | Arndt-Eistert Homologation | N-Boc-O-benzyl-L-threonine | This compound | 60-75 (over 3 steps) |

Conclusion

The synthesis of this compound from L-threonine is a robust and well-documented process. The key steps involve standard protection group chemistry and a reliable homologation reaction. The stereochemistry of the final product is retained from the starting material, making this a highly stereoselective route. This technical guide provides a solid foundation for researchers to successfully synthesize this important chiral building block for various applications in drug discovery and development. Careful execution of the experimental procedures and appropriate purification techniques are essential to obtain the desired product in high yield and purity.

An In-Depth Technical Guide to the Stereoselective Formation of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism and a robust synthetic pathway for the formation of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. The described methodology emphasizes stereochemical retention, starting from the readily available chiral precursor, D-allothreonine. The core of the synthesis involves a three-step sequence: protection of the functional groups of the starting α-amino acid, followed by a chain extension via the Arndt-Eistert homologation. This guide provides detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram to facilitate the replication and adaptation of this synthesis in a research and development setting.

Introduction

This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly peptidomimetics and pharmaceuticals. Its structure, derived from the threonine scaffold, incorporates both a protected amine (Boc) and a protected alcohol (benzyl ether), making it a versatile intermediate for further chemical modifications. The precise stereochemical configuration at the C3 and C4 positions is crucial for its application in asymmetric synthesis, where it can serve as a key component in the construction of bioactive compounds. This guide details a reliable method for its preparation, ensuring high stereochemical purity.

Overall Synthetic Strategy

The formation of the target β-amino acid is achieved through a stereospecific multi-step synthesis commencing with D-allothreonine, which possesses the desired (2R,3R) stereochemistry that will translate to the (3R,4R) configuration in the final product. The synthetic strategy can be summarized in three key stages:

-

Protection of D-allothreonine: The amino and hydroxyl groups of the starting material, D-allothreonine, are protected to prevent side reactions in subsequent steps. The amino group is protected with a tert-butoxycarbonyl (Boc) group, and the hydroxyl group is protected as a benzyl ether.

-

Activation of the Carboxylic Acid: The carboxylic acid of the protected D-allothreonine is converted into a more reactive species, typically an acid chloride, to facilitate the subsequent reaction.

-

Arndt-Eistert Homologation: The activated carboxylic acid undergoes a one-carbon chain extension through the Arndt-Eistert reaction. This classic homologation method involves the reaction of the acid chloride with diazomethane to form a diazoketone, which then undergoes a silver-catalyzed Wolff rearrangement in the presence of a nucleophile (water) to yield the desired β-amino acid.

This sequence ensures that the stereochemistry of the starting material is preserved throughout the synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-D-allothreonine

This procedure details the protection of the amino group of D-allothreonine using di-tert-butyl dicarbonate (Boc)₂O.

-

Materials:

-

D-allothreonine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

1M Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve D-allothreonine in a 1:2 mixture of 1M aqueous NaOH and 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

-

Remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous layer with diethyl ether to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1M H₂SO₄.

-

Extract the product into ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-D-allothreonine as a solid.

-

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-D-allothreonine

This step involves the protection of the hydroxyl group of N-Boc-D-allothreonine as a benzyl ether.

-

Materials:

-

N-(tert-butoxycarbonyl)-D-allothreonine

-

Sodium hydride (NaH)

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve N-(tert-butoxycarbonyl)-D-allothreonine in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Carefully add sodium hydride portion-wise to the solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain N-(tert-butoxycarbonyl)-O-benzyl-D-allothreonine.

-

Step 3: Synthesis of this compound via Arndt-Eistert Homologation

This final step extends the carbon chain of the protected α-amino acid to form the target β-amino acid.

-

Materials:

-

N-(tert-butoxycarbonyl)-O-benzyl-D-allothreonine

-

Oxalyl chloride or thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether (Et₂O)

-

Diazomethane (CH₂N₂) in Et₂O (handle with extreme caution)

-

Silver benzoate (AgOBz) or silver oxide (Ag₂O)

-

1,4-Dioxane

-

Water

-

-

Procedure:

-

Acid Chloride Formation:

-

Dissolve N-(tert-butoxycarbonyl)-O-benzyl-D-allothreonine in anhydrous DCM.

-

Add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Stir the reaction at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).

-

Remove the solvent and excess reagent under reduced pressure.

-

-

Diazoketone Formation:

-

Dissolve the crude acid chloride in anhydrous Et₂O.

-

Cool the solution to 0 °C.

-

Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

-

Wolff Rearrangement and Hydrolysis:

-

To the solution of the diazoketone, add a solution of silver benzoate in triethylamine or a suspension of silver oxide in 1,4-dioxane and water.

-

Heat the reaction mixture to 50-60 °C until the evolution of nitrogen ceases.

-

Cool the reaction mixture and filter to remove the silver catalyst.

-

Acidify the filtrate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to yield this compound.

-

-

Quantitative Data Summary

The following table summarizes typical yields for each synthetic step. Note that yields can vary based on reaction scale and purification efficiency.

| Step | Product | Typical Yield (%) |

| 1 | N-(tert-butoxycarbonyl)-D-allothreonine | 85-95 |

| 2 | N-(tert-butoxycarbonyl)-O-benzyl-D-allothreonine | 70-85 |

| 3 | This compound | 50-70 |

Visualization of the Synthetic Pathway

The logical flow of the synthesis is depicted in the following diagram.

Caption: Synthetic pathway for the formation of the target molecule.

Conclusion

This technical guide provides a comprehensive and detailed methodology for the stereoselective synthesis of this compound. By starting with the appropriate stereoisomer of a readily available amino acid and employing a sequence of protection and homologation reactions, the target compound can be obtained with high stereochemical fidelity. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient production of this important chiral building block.

(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic Acid: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a valuable chiral building block with significant potential in the synthesis of complex, high-value pharmaceutical compounds. Its defined stereochemistry, coupled with the presence of orthogonal protecting groups, makes it an attractive starting material for the enantioselective synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its properties, a plausible synthetic approach, expected analytical data, and its potential applications in drug discovery, particularly in the development of neuraminidase inhibitors.

Physicochemical Properties

This compound is a derivative of threonine, a proteinogenic amino acid.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) ether on the hydroxyl group allows for selective deprotection and further functionalization, a crucial aspect in multi-step organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅NO₅ | [2] |

| Molecular Weight | 339.39 g/mol | [2] |

| CAS Number | 254101-11-6 | [2] |

| Appearance | Light yellow to yellow viscous liquid | [2] |

| SMILES | C--INVALID-LINK----INVALID-LINK--NC(=O)OC(C)(C)C | [2] |

| InChI Key | FYZBABHQLFFCHH-TZMCWYRMSA-N | [2] |

Synthesis and Stereochemical Control

One potential synthetic strategy involves the homologation of a protected (2R,3R)-threonine derivative. This could be achieved through an Arndt-Eistert homologation or a related chain-extension methodology. The stereochemistry at C3 and C4 of the final product is derived from the starting α-amino acid, ensuring high enantiopurity.

Proposed Experimental Protocol: Synthesis via Arndt-Eistert Homologation

This protocol is a representative example based on established methodologies for the homologation of N-protected amino acids.

Step 1: Activation of the Carboxylic Acid

-

To a solution of N-Boc-O-benzyl-D-threonine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethylamine (1.1 equivalents).

-

Slowly add ethyl chloroformate (1.1 equivalents) and stir the mixture for 30 minutes at 0 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

Step 2: Formation of the Diazoketone

-

To the reaction mixture from Step 1, add a freshly prepared ethereal solution of diazomethane (excess) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone, which is used in the next step without further purification.

Step 3: Wolff Rearrangement and Hydrolysis

-

Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.

-

Add a catalytic amount of silver benzoate (or other suitable silver salt) and heat the mixture to 50-60 °C. The reaction progress can be monitored by the evolution of nitrogen gas.

-

After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature.

-

Add a solution of lithium hydroxide (or sodium hydroxide) in water and stir at room temperature to hydrolyze the resulting ester.

-

Acidify the reaction mixture with 1 M hydrochloric acid and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. While specific experimental spectra for this compound were not found, the expected data can be predicted based on the known spectral properties of its constituent functional groups.[6]

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅- (benzyl) |

| ~5.10 | d | 1H | -NH- |

| ~4.55 | s | 2H | -OCH₂Ph |

| ~4.20 | m | 1H | H-3 |

| ~3.90 | m | 1H | H-4 |

| ~2.60 | dd | 1H | H-2a |

| ~2.45 | dd | 1H | H-2b |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.25 | d | 3H | H-5 |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (carboxylic acid) |

| ~156 | C=O (Boc) |

| ~138 | Quaternary C (benzyl) |

| ~128.5 | CH (benzyl) |

| ~128.0 | CH (benzyl) |

| ~127.8 | CH (benzyl) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~75 | C-4 |

| ~72 | -OCH₂Ph |

| ~52 | C-3 |

| ~38 | C-2 |

| ~28.5 | -C(CH₃)₃ (Boc) |

| ~18 | C-5 |

Expected IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3350 | N-H stretch (amide) |

| ~2970 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid and Boc) |

| ~1520 | N-H bend (amide) |

| ~1160 | C-O stretch (ether and ester) |

Expected Mass Spectrometry Data

| m/z | Assignment |

| 340.17 | [M+H]⁺ |

| 284.15 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |

| 240.15 | [M - Boc+H]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl fragment) |

Application in Drug Discovery: A Precursor for Neuraminidase Inhibitors

Chiral β-amino acids are key components in a variety of biologically active molecules, including antiviral agents.[7] The structural motif of this compound makes it a promising precursor for the synthesis of neuraminidase inhibitors, a class of drugs used to treat influenza. For example, the anti-influenza drug oseltamivir (Tamiflu®) features a substituted cyclohexene ring with stereochemically defined amino and alkoxy groups.

The synthesis of oseltamivir and its analogues often involves the construction of a highly functionalized six-membered ring.[8][9] The stereocenters and functional groups present in this compound could be strategically utilized to control the stereochemistry of the final drug molecule. The carboxylic acid functionality provides a handle for further chemical transformations, such as chain elongation or cyclization, while the protected amino and hydroxyl groups can be unmasked at appropriate stages of the synthesis.

Logical Workflow for the Application in Neuraminidase Inhibitor Synthesis

Caption: Synthetic strategy for neuraminidase inhibitors.

Visualization of a Relevant Biological Pathway

To illustrate the importance of chiral building blocks in drug development, the following diagram depicts the cholesterol biosynthesis pathway, which is targeted by statin drugs. A related chiral building block, (R)-4-(benzyloxy)-3-methylbutanoic acid, is a key precursor in the synthesis of the side chain of atorvastatin (Lipitor®), a widely prescribed statin.[10] This highlights how stereochemically defined small molecules can be used to synthesize potent and selective enzyme inhibitors.

Caption: Inhibition of Cholesterol Biosynthesis by Statins.

Conclusion

This compound is a chiral building block with significant synthetic potential. Its well-defined stereochemistry and orthogonal protecting groups make it an ideal candidate for the enantioselective synthesis of complex pharmaceutical agents. While further research is needed to fully explore its applications, its structural features suggest its utility as a precursor for neuraminidase inhibitors and other therapeutic molecules where precise stereochemical control is paramount for biological activity. The development of robust and scalable synthetic routes to this and similar chiral building blocks will continue to be a critical endeavor in the field of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Amino Acid Derivatives | 254101-11-6 | Invivochem [invivochem.com]

- 3. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 4. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of Beta-Amino Acids - Google 圖書 [books.google.com.tw]

- 6. benchchem.com [benchchem.com]

- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a non-proteinogenic amino acid derivative that serves as a valuable building block in the synthesis of complex peptides and peptidomimetics.[1] As a derivative of threonine, its defined stereochemistry and orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group for the amine and the benzyl (Bzl) ether for the side-chain hydroxyl group—make it particularly suitable for Boc-based solid-phase peptide synthesis (SPPS).[2][3] The incorporation of such β-branched and sterically hindered amino acids can be challenging, often leading to lower coupling efficiencies and aggregation of the growing peptide chain.[4][5] However, the unique structural features of this building block can impart desirable properties to the final peptide, such as increased proteolytic stability and conformational rigidity, which are advantageous in drug discovery.

These application notes provide a comprehensive guide to the use of this compound in peptide synthesis, including detailed protocols for its incorporation into a peptide chain and a discussion of the challenges and strategies for efficient synthesis.

Physicochemical Properties

Proper handling and storage of the amino acid derivative are crucial for successful and reproducible peptide synthesis.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₇H₂₅NO₅ |

| Molecular Weight | 323.38 g/mol |

| Appearance | Light yellow to yellow viscous liquid |

| Storage Temperature | 2-8°C |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this amino acid is in Boc-based SPPS. The Boc/Bzl protection strategy relies on graded acid lability for the sequential removal of protecting groups. The temporary N-α-Boc group is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the more robust benzyl ether protecting the side-chain hydroxyl group is removed at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (HF).[6][7]

Challenges and Considerations

The incorporation of β-branched amino acids like this compound presents specific challenges:

-

Steric Hindrance: The bulky side chain can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions.[4]

-

Peptide Aggregation: Sequences containing hydrophobic and sterically demanding residues are prone to forming secondary structures and aggregating on the solid support, which can hinder reaction kinetics for both coupling and deprotection steps.[5]

To address these challenges, optimized coupling protocols, including the use of more potent activating agents and extended reaction times, are often necessary. The Boc strategy is often considered advantageous for such "difficult sequences" because the protonated state of the N-terminus after TFA deprotection can help to disrupt aggregation.[4]

Data Presentation: Comparative Coupling Efficiency

The choice of coupling strategy can significantly impact the successful incorporation of sterically hindered amino acids. The following table provides illustrative data comparing typical outcomes for the synthesis of a model peptide containing a sterically hindered residue like this compound.

| Parameter | Standard Boc-SPPS | Optimized Boc-SPPS for Difficult Sequences |

| Coupling Reagent | DCC/HOBt | HBTU/HOBt or HATU |

| Coupling Time | 1-2 hours | 2-4 hours (or double coupling) |

| Single Cycle Efficiency | 95-98% | >99% |

| Overall Crude Peptide Yield | 30 - 50% | 50 - 75%[4] |

| Final Purified Peptide Yield | 5 - 15% | 15 - 30%[4] |

Experimental Protocols

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol outlines a single coupling cycle for the incorporation of the title amino acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., Merrifield or PAM resin with growing peptide chain)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Isopropyl alcohol (IPA)

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

-

Add DIEA (6-8 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended or a second coupling may be performed.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Ninhydrin test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

This protocol describes the final step to cleave the completed peptide from the resin and remove the side-chain benzyl protecting group.

WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment and a dedicated HF cleavage apparatus.

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Liquid hydrogen fluoride (HF)

-

HF cleavage apparatus

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin and a magnetic stir bar in the HF reaction vessel.

-

Adding Scavengers: Add the appropriate scavengers to the vessel. A common mixture for peptides containing benzyl-protected residues is anisole.[9]

-

HF Cleavage:

-

Cool the reaction vessel in a dry ice/methanol bath.

-

Carefully condense a measured amount of liquid HF into the vessel (approx. 10 mL per gram of resin).

-

Stir the reaction mixture at 0°C for 1-2 hours.[9]

-

-

HF Removal: Remove the HF by vacuum distillation.

-

Peptide Precipitation and Isolation:

-

Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavengers and precipitate the crude peptide.[9]

-

Isolate the crude peptide by filtration or centrifugation.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc-SPPS Workflow

Caption: Workflow of a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protection Strategy

Caption: Orthogonal protection scheme for the specified amino acid in Boc-SPPS.

References

- 1. researchgate.net [researchgate.net]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]